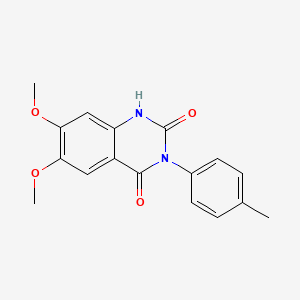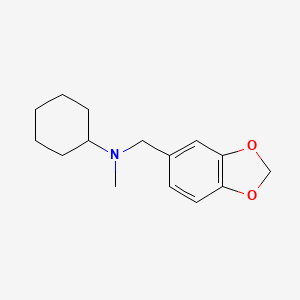
6,7-dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound belonging to the quinazoline class, which exhibits a wide variety of biological activities. Quinazolines have been explored for their pharmacological potential in various domains, excluding drug use and dosages.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been characterized by techniques like FTIR, NMR, and X-ray diffraction. Their stability is attributed to interactions like hydrogen bonding and π–π stacking (S. Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions based on their functional groups. For example, the synthesis process may involve cyclization of acetylamino thioacylhydrazone precursors and subsequent reactions leading to different structural isomers (M. Costa et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined through standard laboratory methods and contribute to the understanding of the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the quinazoline molecule. These properties are crucial for understanding its potential interactions and transformations in chemical and biological environments.
- Synthesis and structural insights: (S. Gandhi et al., 2020), (Liu Hai-bin, 2011).
- Chemical reactions and molecular analysis: (M. Costa et al., 2004).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-(4-methylphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-11(7-5-10)19-16(20)12-8-14(22-2)15(23-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCGFLTKDYEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)
![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)


![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)

![5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5603680.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)
![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)